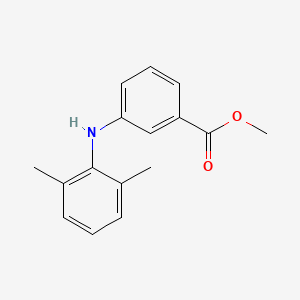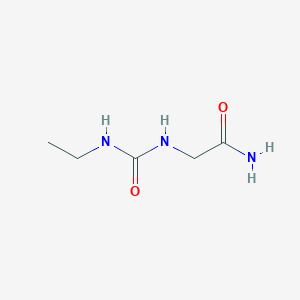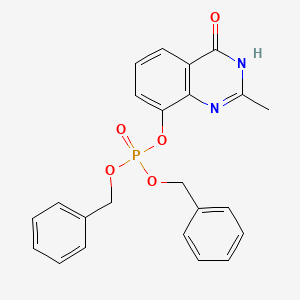![molecular formula C49H88N2O6 B14238261 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid CAS No. 545389-64-8](/img/structure/B14238261.png)
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with two long aliphatic chains, each containing a decylamino group and an oxoundecyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid typically involves multi-step organic reactions. The initial step often includes the preparation of the benzoic acid core, followed by the attachment of the aliphatic chains through esterification or amidation reactions. Common reagents used in these reactions include carboxylic acids, amines, and coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe or ligand to study interactions with proteins, enzymes, and other biomolecules.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s aliphatic chains and functional groups enable it to bind to specific sites on these targets, modulating their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid butyl ester
- This compound methyl ester
- This compound ethyl ester
Uniqueness
Compared to similar compounds, this compound stands out due to its specific functional groups and structural configuration
Properties
CAS No. |
545389-64-8 |
|---|---|
Molecular Formula |
C49H88N2O6 |
Molecular Weight |
801.2 g/mol |
IUPAC Name |
3,5-bis[11-(decylamino)-11-oxoundecoxy]benzoic acid |
InChI |
InChI=1S/C49H88N2O6/c1-3-5-7-9-11-19-25-31-37-50-47(52)35-29-23-17-13-15-21-27-33-39-56-45-41-44(49(54)55)42-46(43-45)57-40-34-28-22-16-14-18-24-30-36-48(53)51-38-32-26-20-12-10-8-6-4-2/h41-43H,3-40H2,1-2H3,(H,50,52)(H,51,53)(H,54,55) |
InChI Key |
OWMVSFWCRROBNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCC(=O)NCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
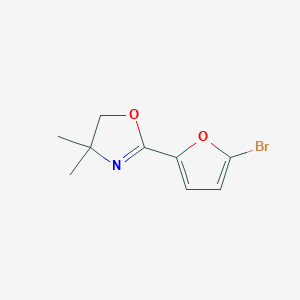
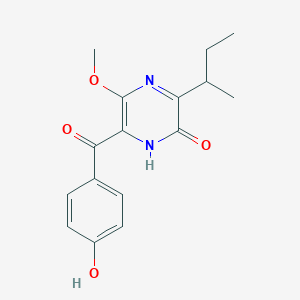
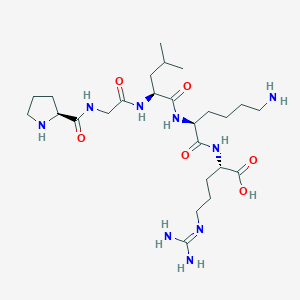
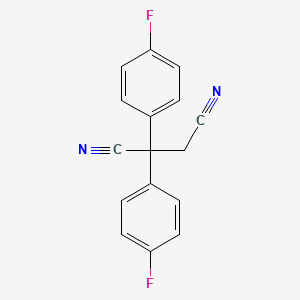
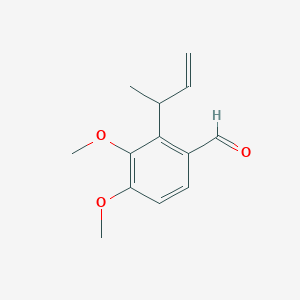
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
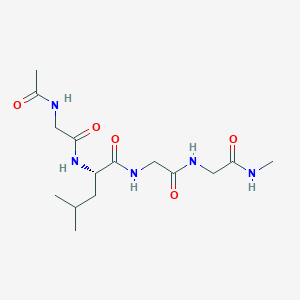

![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
